PFKFB3 Recombinant Enzyme Inhibition: IC₅₀ Comparison of (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid vs. PFK-158, YN1, and 3PO
In a cell-free recombinant human PFKFB3 enzyme assay using fructose-6-phosphate as substrate and ADP-Glo detection over 1 hour, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) achieved an IC₅₀ of 199 nM [1]. This places the compound in the sub-micromolar potency range for PFKFB3 enzyme inhibition, intermediate between PFK-158 (IC₅₀ = 137 nM ) and YN1 (IC₅₀ = 670 nM, Ki = 240 nM ), and substantially more potent than 3PO (IC₅₀ ≈ 22.9 μM ). The nearly 1.5-fold weaker enzyme inhibition compared to PFK-158 and the approximately 3.4-fold stronger inhibition relative to YN1 establishes a quantifiable potency window for this compound within the PFKFB3 pharmacophore landscape.
| Evidence Dimension | PFKFB3 recombinant human enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 199 nM |
| Comparator Or Baseline | PFK-158: 137 nM; YN1: 670 nM; 3PO: 22.9 μM (22,900 nM) |
| Quantified Difference | 1.45-fold weaker vs. PFK-158; 3.37-fold stronger vs. YN1; ~115-fold stronger vs. 3PO |
| Conditions | Recombinant human PFKFB3, fructose-6-phosphate substrate, ADP-Glo assay, 1 hr incubation (target compound and BindingDB data); PFK-158 and YN1 IC₅₀ values from vendor technical datasheets using comparable cell-free recombinant enzyme formats. |
Why This Matters
The approximately 200 nM enzyme IC₅₀ places this compound's PFKFB3 potency at a quantitatively distinct tier from both the most potent clinical candidate (PFK-158 at 137 nM) and the widely used tool compound 3PO (~23 μM), enabling deliberate potency-tier selection for assay development or SAR programs.
- [1] BindingDB. Entry BDBM50082126 (CHEMBL3421736): (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid. IC₅₀: 199 nM — Inhibition of recombinant human PFKFB3 using fructose-6-phosphate as substrate, assessed as ADP generation after 1 hr by ADP-Glo assay. Accessed May 2026. View Source
